2-Ethylhexyl valerate

Description

Contextualization of Aliphatic Esters in Chemical Science

Aliphatic esters are a significant class of organic compounds characterized by a carboxyl group bonded to two alkyl groups. They are integral to various fields of chemical science, recognized for their roles as solvents, plasticizers, and fragrances. acs.org Their chemical properties, such as volatility and polarity, are dictated by the length and branching of the alkyl chains. In industrial applications, aliphatic esters are valued for their lubricating properties. acs.org Recent research has also highlighted their importance as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. nih.govscispace.com The study of their basicity and reactivity continues to be an active area of investigation, providing deeper insights into their chemical behavior. acs.org

Academic Significance of 2-Ethylhexyl Valerate (B167501)

2-Ethylhexyl valerate, also known as 2-ethylhexyl pentanoate, is an aliphatic ester that has garnered academic interest due to its specific chemical structure and physical properties. nih.govchemeo.com It is formed from the esterification of 2-ethylhexanol and valeric acid. cymitquimica.com The presence of the branched 2-ethylhexyl group imparts unique characteristics to the molecule, influencing its solubility, viscosity, and thermal properties. These attributes make it a subject of study in various chemical contexts, from synthetic chemistry to materials science.

Current Paradigms in this compound Research

Contemporary research on this compound and related esters often focuses on green and efficient synthesis methods. Enzymatic synthesis, particularly using lipases, has been a prominent area of investigation. For instance, studies have explored the use of immobilized Candida antarctica lipase (B570770) for the synthesis of 2-ethylhexyl oleate (B1233923), a structurally similar long-chain ester, highlighting the potential for biocatalytic production of such compounds. researchgate.netresearchgate.net Furthermore, research into the synthesis of related compounds like ethyl valerate has explored various reaction conditions and catalyst systems to maximize yield and efficiency. tandfonline.comresearchgate.net The broader field of aliphatic ester synthesis is also seeing advancements through methods like photocatalyzed alkoxycarbonylation of alkenes. nih.gov

Scholarly Rationale and Aims for Investigating this compound

The primary scholarly rationale for investigating this compound stems from its potential applications and its role as a model compound for understanding structure-property relationships in aliphatic esters. The aims of such research typically include the optimization of its synthesis, characterization of its physical and chemical properties, and the exploration of its utility in various formulations. For example, its pleasant scent and skin-conditioning properties make it a target for investigation in the cosmetic and fragrance industries. cymitquimica.com Understanding the chemical behavior of this compound contributes to the broader knowledge base of aliphatic esters and can inform the design of new molecules with tailored properties for specific applications.

Chemical and Physical Properties

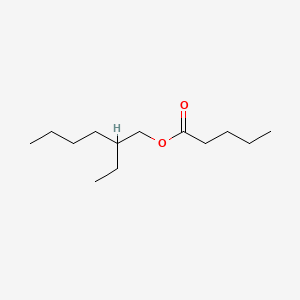

This compound is a colorless liquid with the chemical formula C₁₃H₂₆O₂. nih.gov Its structure consists of a pentanoate (valerate) group esterified with a 2-ethylhexyl alcohol moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-ethylhexyl pentanoate | nih.gov |

| CAS Number | 5451-87-6 | cymitquimica.com |

| Molecular Formula | C₁₃H₂₆O₂ | nih.gov |

| InChI | InChI=1S/C13H26O2/c1-4-7-9-12(6-3)11-15-13(14)10-8-5-2/h12H,4-11H2,1-3H3 | chemeo.com |

| InChI Key | FSJUXYZQJUNUBZ-UHFFFAOYSA-N | chemeo.com |

| Canonical SMILES | CCCCC(=O)OCC(CC)CCCC | chemeo.com |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 214.34 g/mol | nih.gov |

| XLogP3 | 4.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 10 | nih.gov |

| Exact Mass | 214.193280068 Da | nih.gov |

| Monoisotopic Mass | 214.193280068 Da | nih.gov |

| Topological Polar Surface Area | 26.3 Ų | nih.gov |

| Heavy Atom Count | 15 | nih.gov |

| Complexity | 155 | nih.gov |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the esterification reaction between 2-ethylhexanol and valeric acid. cymitquimica.com This reaction is typically catalyzed by an acid, although enzymatic catalysis is also a subject of study for related esters.

In a broader context, research into the synthesis of aliphatic esters has explored various innovative methods. For instance, a photocatalyzed alkoxycarbonylation of alkenes has been developed to produce aliphatic esters. nih.gov This method involves the use of alkyloxalyl chlorides as alkoxycarbonyl radical fragments under photoredox catalysis. nih.gov Another area of research involves the Zn-mediated decarboxylative carbagermatranation of aliphatic N-hydroxyphthalimide esters, which provides a pathway to alkyl nucleophiles that can be used in further synthesis. rsc.org

Enzymatic synthesis, particularly using lipases, has shown promise for producing esters under milder conditions. Studies on the synthesis of ethyl valerate, a similar but smaller ester, have investigated the use of lipase from Thermomyces lanuginosus immobilized on various supports to improve reaction efficiency. tandfonline.com Similarly, the synthesis of 2-ethylhexyl oleate has been successfully catalyzed by immobilized Candida antarctica lipase. researchgate.netresearchgate.net These enzymatic approaches offer a more sustainable alternative to traditional chemical synthesis.

Applications

Due to its characteristic properties, this compound finds use in specific industrial sectors. Its pleasant odor and skin-conditioning properties make it a valuable ingredient in the cosmetic and fragrance industries. cymitquimica.com

While direct information on other specific applications of this compound is limited, the applications of structurally similar esters provide context for its potential uses. For example, 2-ethylhexyl acrylate (B77674), which shares the 2-ethylhexyl group, is widely used as a monomer in the production of copolymers for adhesives, sealants, paints, and coatings. gantrade.com It imparts properties such as low-temperature flexibility, water resistance, and good weathering characteristics. gantrade.com Similarly, 2-ethylhexyl acetate (B1210297) is used as a retarder solvent in lacquers and enamels due to its slow evaporation rate. eastman.com Given these parallels, it is plausible that this compound could be explored for similar applications where its specific properties would be advantageous.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-7-9-12(6-3)11-15-13(14)10-8-5-2/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJUXYZQJUNUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314822 | |

| Record name | 2-Ethylhexyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-87-6 | |

| Record name | 2-Ethylhexyl valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Production Methodologies for 2 Ethylhexyl Valerate

Chemical Esterification Pathways

The primary industrial method for producing 2-Ethylhexyl valerate (B167501) is through the chemical esterification of 2-ethylhexanol and valeric acid. cymitquimica.com This process involves the reaction of an alcohol with a carboxylic acid to form an ester and water.

Acid-Catalyzed Esterification Principles

The esterification of 2-ethylhexanol with valeric acid is an equilibrium-limited reaction. To drive the reaction towards the formation of 2-Ethylhexyl valerate, a catalyst is essential. Strong mineral acids, such as sulfuric acid and hydrochloric acid, are commonly employed as catalysts. The acid protonates the carbonyl oxygen of the valeric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. The removal of water as it is formed also helps to shift the equilibrium towards the product side.

Mechanistic Studies of Non-Enzymatic Synthesis

The non-enzymatic synthesis of this compound follows the well-established Fischer-Speier esterification mechanism. The key steps are:

Protonation: The carboxylic acid (valeric acid) is protonated by the acid catalyst.

Nucleophilic Attack: The alcohol (2-ethylhexanol) acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Dehydration: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

Deprotonation: A base (which can be water or another alcohol molecule) removes the proton from the remaining hydroxyl group, regenerating the acid catalyst and forming the final ester product, this compound.

Catalyst Design and Performance Optimization

While traditional homogeneous catalysts like sulfuric acid are effective, they present challenges in terms of corrosion, catalyst removal, and waste generation. core.ac.uk Consequently, significant research has focused on developing heterogeneous solid acid catalysts. These catalysts, such as ion-exchange resins (e.g., Amberlyst 36) and sulfated zirconia, offer advantages like easier separation from the reaction mixture, reusability, and reduced environmental impact. core.ac.ukresearchgate.net For instance, in the esterification of acetic acid with 2-ethylhexanol, the use of Amberlyst 36, a macroreticular sulfonic acid resin, has been studied, demonstrating the potential of solid acid catalysts in similar esterification reactions. researchgate.netdergipark.org.tr The performance of these catalysts is influenced by factors such as their acidity, surface area, and pore size.

Table 1: Comparison of Catalysts for Esterification Reactions Similar to this compound Synthesis

| Catalyst | Reactants | Conversion (%) | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Amberlyst 36 | Acetic acid, 2-ethylhexanol | ~60 | 90 | 8 | researchgate.net |

| Sulfated Ferum Promoted Zirconia | Acrylic acid, 2-ethylhexanol | 77.22 | 90 | 8 | core.ac.uk |

| 12-tungstophosphoric acid on hydrous zirconia | Acetic acid, 2-ethyl-1-hexanol | 90 | 100 | 5 | dergipark.org.tr |

Process Engineering Innovations in Chemical Production

Optimizing the production of this compound involves careful consideration of various process parameters. These include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition of the product. Studies on similar esterifications, such as that of acrylic acid with 2-ethylhexanol, have identified optimal temperatures around 90°C. core.ac.uk

Molar Ratio of Reactants: An excess of one reactant, typically the alcohol, can be used to shift the equilibrium towards the product side. For the synthesis of 2-ethylhexyl acrylate (B77674), a 1:3 molar ratio of acrylic acid to 2-ethylhexanol was found to be effective. core.ac.uk

Water Removal: Continuous removal of water from the reaction mixture is crucial to achieve high conversion rates. This can be accomplished through techniques like azeotropic distillation.

Catalyst Loading: The amount of catalyst used affects the reaction rate. For the synthesis of 2-ethylhexyl acrylate using a sulfated zirconia catalyst, a loading of 1.5 wt% was found to be optimal. core.ac.uk

Biocatalytic and Enzymatic Synthesis of this compound

The use of enzymes, particularly lipases, as catalysts for ester synthesis has gained significant attention as a "green" alternative to chemical methods. nih.gov Biocatalytic processes offer several advantages, including high selectivity, milder reaction conditions, and the production of "natural" esters, which are highly valued in the flavor and fragrance industry. wiley.com

Enzyme Selection and Characterization for Esterification

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are the most commonly used enzymes for esterification reactions. nih.govwiley.com They can catalyze the synthesis of esters from a wide range of alcohols and carboxylic acids. The selection of the appropriate lipase (B570770) is critical for achieving high conversion and selectivity.

Several lipases have been investigated for the synthesis of various esters, providing insights applicable to the production of this compound. For example, lipases from Candida antarctica (often immobilized as Novozym 435), Thermomyces lanuginosus, and Rhizomucor miehei have shown high efficacy in ester synthesis. korea.ac.krmdpi.comscience.gov

The characterization of these enzymes involves determining their optimal operating conditions, such as temperature, pH, and substrate concentration. For instance, in the synthesis of 2-ethylhexyl palmitate, a temperature of 70°C and an enzyme concentration of 10.5 wt% of Novozym 435 resulted in a reaction conversion as high as 93%. researchgate.net Similarly, for the synthesis of ethyl valerate, an immobilized lipase from Thermomyces lanuginosus achieved approximately 92% conversion at 30.5°C. nih.govtandfonline.com

Immobilization of lipases on solid supports is a common strategy to enhance their stability and reusability. mdpi.comcsic.es Various materials, including macroporous acrylic resins and polyhydroxybutyrate (B1163853) particles, have been successfully used as supports. mdpi.comtandfonline.com

Table 2: Performance of Different Lipases in Ester Synthesis Reactions

| Lipase (Source) | Ester Synthesized | Conversion (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| Novozym 435 (Candida antarctica) | 2-Ethylhexyl palmitate | 93 | 70 | researchgate.net |

| Lipase from Thermomyces lanuginosus (immobilized) | Ethyl valerate | ~92 | 30.5 | nih.govtandfonline.com |

| Lipase from Candida rugosa (immobilized) | Pentyl valerate | ~99 | 37 | nih.govwiley.com |

| Eversa immobilized lipase (Thermomyces lanuginosus) | 2-Ethylhexyl palmitate | 97 | 55 | korea.ac.kr |

Biocatalyst Immobilization Techniques and System Development

Immobilization is a critical step in designing economically viable and robust biocatalytic processes. By confining the enzyme to a solid support, its separation from the reaction mixture is simplified, and its stability against environmental stresses like temperature and pH is significantly improved. nih.gov Several strategies have been developed, ranging from entrapment in gels to covalent attachment on advanced nanomaterials.

Microemulsion-based organogels (MBGs) represent a sophisticated "double immobilization" technique, creating a favorable microenvironment for enzymes to function in non-aqueous conditions. nih.govwiley.com These systems consist of an aqueous core where the enzyme is dissolved, a surfactant interface, and a continuous non-aqueous phase for the hydrophobic substrates. nih.govwiley.com A gelling agent, such as gelatin, solidifies the structure, which facilitates easy separation and adds a protective layer to the enzyme. nih.govwiley.com

The composition of the MBG is critical for its success. The choice of surfactant, for instance, significantly impacts ester production. In studies on similar flavor esters like pentyl valerate and ethyl valerate, the anionic surfactant sodium bis-2-(ethylhexyl)sulfosuccinate (AOT) has been shown to be highly effective. nih.govepa.govnih.gov The ratio of water to surfactant, known as the W₀ value, is another crucial parameter, with an optimal W₀ of 60 identified for achieving high conversion rates in valerate ester synthesis. nih.govwiley.comnih.gov Research on the synthesis of pentyl valerate using Candida rugosa lipase immobilized in MBGs demonstrated a remarkable increase in conversion, achieving approximately 99% with the immobilized enzyme compared to only 19% with the free enzyme. nih.govwiley.comnih.gov

Table 1: Effect of Surfactant on Ester Synthesis in MBGs

| Surfactant | Relative Ester Production (%) |

|---|---|

| Sodium bis-2-(ethylhexyl)sulfosuccinate (AOT) | 100 |

| Cetyl trimethyl ammonium (B1175870) bromide (CTAB) | ~60 |

| Triton X-100 | ~45 |

| Tween-80 | ~30 |

Data derived from studies on analogous short-chain flavor esters. nih.gov

Physical adsorption and covalent linkage are two of the most common and effective methods for enzyme immobilization.

Physical Adsorption: This technique is valued for its simplicity, low cost, and the absence of harsh chemical modifications that could alter the enzyme's structure. researchgate.netrsc.org The enzyme adheres to the surface of a support material through weak physical forces such as van der Waals bonds, hydrogen bonds, and hydrophobic interactions. nih.govrsc.org Hydrophobic supports are particularly well-suited for immobilizing lipases for ester synthesis. researchgate.net A wide array of materials can be used as supports, including porous silica (B1680970), polypropylene (B1209903) beads, and various nanomaterials. nih.govfrontiersin.org For example, lipases have been successfully adsorbed onto functionalized multi-walled carbon nanotubes for use in esterification reactions. spuvvn.edu

Covalent Linkage: This method forms strong, stable covalent bonds between the enzyme and the support material, minimizing enzyme leaching from the support during the reaction. rsc.org The process typically involves activating the support with a crosslinking agent, such as glutaraldehyde, which then reacts with amino acid residues on the enzyme's surface. rsc.orgspuvvn.edu While this method provides exceptional stability, care must be taken to avoid conformational changes that could lead to a loss of catalytic activity. rsc.org Supports used for covalent attachment include functionalized silica, polyacrylonitrile (B21495) nanofibers, and modified magnetic nanoparticles. rsc.orgspuvvn.eduresearchgate.net

Modern approaches involve creating hybrid magnetic core-shell nanostructures. researchgate.net These systems typically consist of a magnetic core, often made of magnetite (Fe₃O₄), coated with one or more functional layers. researchgate.netbeilstein-journals.org This shell can be engineered to achieve specific goals:

Protection and Functionalization: An organic polymer shell, such as poly(benzofurane-co-arylacetic acid), can protect the magnetic core and provide functional groups for the covalent attachment of the enzyme. researchgate.net

Enhanced Stability: A final outer layer, often a silica matrix formed via a sol-gel process, can entrap the enzyme, providing multipoint linkages that ensure high operational stability. researchgate.net

Stimuli-Responsiveness: Advanced systems incorporate thermoresponsive polymer shells. beilstein-journals.org These polymers undergo a phase separation at a certain temperature, which can be used to modulate enzyme activity or trigger the flocculation of the biocatalyst for separation. beilstein-journals.org

Table 2: Components of Engineered Magnetic Hybrid Biocatalysts

| Component | Material Example | Function | Reference |

|---|---|---|---|

| Magnetic Core | Magnetite (Fe₃O₄) | Provides magnetic responsiveness for easy separation. | nih.govresearchgate.netbeilstein-journals.org |

| Functional Shell | Poly(benzofurane-co-arylacetic acid) | Provides sites for covalent enzyme attachment. | researchgate.net |

| Stimuli-Responsive Shell | Poly[oligo(ethylene glycol) methyl ether methacrylate] | Allows for temperature-controlled activity and separation. | beilstein-journals.org |

| Outer Layer | Silica (SiO₂) | Entraps the enzyme for enhanced stability and multipoint linkage. | researchgate.net |

Optimization of Biocatalytic Reaction Parameters

Beyond the immobilization strategy, the efficiency of this compound synthesis is heavily dependent on the specific reaction conditions. Optimizing parameters such as temperature, pH, and substrate ratios is essential to maximize conversion and productivity.

Immobilization significantly enhances the robustness of lipases against thermal and pH-induced denaturation compared to their free counterparts.

Thermal Stability: Free lipases often lose activity rapidly at elevated temperatures. Immobilization provides a protective effect, broadening the optimal temperature range and improving stability. For instance, studies on immobilized lipases show they can retain a high percentage of their activity even after hours at temperatures of 50-70°C. epa.gov In one comparative study, an immobilized lipase retained over 62% of its activity after 300 minutes at an elevated temperature, whereas the free enzyme lost all activity under the same conditions. researchgate.net This enhanced thermostability allows reactions to be run at higher temperatures, which can increase reaction rates and improve substrate solubility.

Table 3: Comparative Thermal Stability of Free vs. Immobilized Lipase

| Temperature (°C) | Relative Activity of Coated Lipase (%) | Relative Activity of Uncoated (Free) Lipase (%) |

|---|---|---|

| 40 | ~98 | ~97 |

| 50 | ~95 | ~92 |

| 60 | ~90 | ~85 |

| 70 | ~82 | ~70 |

| 80 | ~75 | ~40 |

Data adapted from stability studies on commercial lipases, illustrating the protective effect of immobilization. animbiosci.org

pH Stability: The pH of the reaction medium can influence the ionization state of the enzyme's amino acids, affecting its conformation and activity. Immobilized enzymes typically exhibit high activity across a broader pH range. animbiosci.org While the optimal pH for many free lipases is around 6.5, immobilized versions often show maximum activity at pH 7.0 and maintain high relative activity in both more acidic and alkaline conditions. researchgate.netanimbiosci.org This resilience simplifies process control, as the system becomes less sensitive to minor pH fluctuations.

Substrate Molar Ratio: The stoichiometry of the esterification reaction is 1:1. However, in practice, using an excess of one substrate can shift the reaction equilibrium towards product formation. For many lipase-catalyzed ester syntheses, an excess of the alcohol is beneficial. For the production of ethyl valerate, an optimal valeric acid to ethanol (B145695) molar ratio of 1:2 resulted in conversions as high as 96%. mdpi.com Similarly, for 2-ethylhexyl palmitate, a 1:6 acid to alcohol ratio yielded high conversions. researchgate.net However, an excessive amount of alcohol can sometimes cause enzyme inhibition or create challenges in downstream purification. mdpi.com Studies on 2-ethylhexyl oleate (B1233923) found that while excess reagents led to high final conversions, the highest productivity was achieved with a stoichiometric 1:1 ratio. researchgate.net Therefore, the optimal molar ratio must be determined experimentally for each specific system.

Table 4: Effect of Substrate Molar Ratio on Ester Conversion

| Ester Product | Acid:Alcohol Molar Ratio | Resultant Conversion (%) | Reference |

|---|---|---|---|

| Ethyl Valerate | 1:2 | ~96% | mdpi.com |

| Ethyl Valerate | 1:2 | ~90% | researchgate.net |

| 2-Ethylhexyl Palmitate | 1:6 | High Conversion (>80%) | researchgate.net |

| 2-Ethylhexyl Oleate | 1:1 | Highest Productivity | researchgate.net |

Influence of Reaction Medium: Solvent Systems vs. Solvent-Free Approaches

The choice of reaction medium is a critical parameter in the enzymatic synthesis of esters, directly impacting reaction kinetics, equilibrium, and downstream processing. The two primary approaches are the use of organic solvent systems and solvent-free systems (SFS).

Solvent Systems: The use of a non-polar organic solvent, such as heptane (B126788) or cyclohexane (B81311), can be advantageous. researchgate.netepa.govnih.gov These solvents can dissolve non-polar substrates, reduce substrate inhibition, and facilitate product recovery. For instance, in the synthesis of ethyl valerate, using heptane as a medium with immobilized Thermomyces lanuginosus lipase (TLL) resulted in a high conversion of approximately 92% in 105 minutes. researchgate.netnih.gov In contrast, the same reaction in a solvent-free system yielded only 13% conversion after 45 minutes, with the soluble lipase showing no activity at all. researchgate.netnih.gov This highlights that for certain enzyme and substrate combinations, a solvent-based system can significantly enhance performance. The solvent choice is crucial; cyclohexane was identified as the optimal medium for ethyl valerate synthesis using Candida rugosa lipase immobilized in microemulsion-based organogels. epa.gov

Table 1: Comparison of Solvent vs. Solvent-Free Systems for Valerate Ester Synthesis

| Ester | Lipase Source | System Type | Medium | Conversion (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Ethyl Valerate | Thermomyces lanuginosus (immobilized) | Solvent | Heptane | ~92% | 105 min | researchgate.netnih.gov |

| Ethyl Valerate | Thermomyces lanuginosus (immobilized) | Solvent-Free | None | 13% | 45 min | researchgate.netnih.gov |

| Pentyl Valerate | Candida rugosa (immobilized) | Solvent | Cyclohexane | 92% | Not Specified | researchgate.net |

| 2-Ethylhexyl Palmitate | Thermomyces lanuginosus (immobilized) | Solvent-Free | None | 97% | Not Specified | korea.ac.kr |

Agitation and Mass Transfer Dynamics

In heterogeneous biocatalytic systems, such as those involving an immobilized enzyme and liquid reactants, the reaction rate can be limited by the rate of mass transfer of substrates to the enzyme's active site. nih.govresearchgate.net Agitation is a critical process parameter used to enhance mass transfer by reducing the thickness of the diffusion boundary layer around the catalyst particles. americanpharmaceuticalreview.combham.ac.uk

The effect of agitation is typically studied by varying the stirring speed (rpm) and observing the impact on the reaction yield. Initially, increasing the agitation speed generally leads to a higher conversion rate because it improves the mixing of the reactants and the interaction between the substrates and the biocatalyst. nih.gov For the synthesis of ethyl valerate, an agitation rate of 234 rpm was found to be optimal under specific conditions. researchgate.netnih.gov

However, beyond a certain point, the reaction rate becomes independent of the agitation speed. This indicates that the external mass transfer limitations have been overcome, and the reaction is now controlled by the intrinsic kinetics of the enzyme. nih.gov For instance, in the synthesis of butyl esters, the conversion was found to be independent of agitation speeds beyond 150 rpm. nih.gov It is important to note that excessively high agitation speeds can lead to mechanical stress on the immobilized enzyme, potentially causing particle attrition and enzyme denaturation, though this is less common with robust immobilization supports.

Water Activity Control in Enzymatic Processes

Water plays a dual and critical role in enzymatic esterification in non-aqueous media. A minimal amount of water, often referred to as "essential water," is necessary to maintain the enzyme's catalytically active conformation. rsc.org Stripping this water layer, which can occur with highly polar substrates, can lead to a decrease in enzyme activity. rsc.org

Conversely, esterification is a reversible reaction where water is produced as a byproduct. According to Le Chatelier's principle, the accumulation of water in the reaction medium can shift the thermodynamic equilibrium back towards hydrolysis, thereby reducing the final ester yield. mdpi.com Therefore, controlling the water activity (a_w) in the microenvironment of the enzyme is crucial for maximizing product conversion.

Several strategies are employed to control water content. One common method is the addition of molecular sieves to the reaction medium to adsorb the water produced during the reaction. mdpi.com However, studies on ethyl valerate synthesis have shown that the absence of molecular sieves can be optimal under certain conditions, suggesting a delicate balance is required. researchgate.netnih.gov Other research on valeric acid esterification found that the addition of water did not significantly impact the conversion, indicating that the effect is highly system-dependent. frontiersin.orgmdpi.comfrontiersin.org The use of very hydrophobic supports for immobilization can also help mitigate the negative effects of water accumulation around the enzyme. mdpi.com

Biocatalyst Reusability and Long-Term Operational Stability

For an enzymatic process to be economically viable on an industrial scale, the ability to reuse the biocatalyst over multiple batches is paramount. nih.gov Immobilization is a key strategy that not only facilitates easy separation of the catalyst from the product but also often enhances the enzyme's stability and, consequently, its reusability. scielo.br

The operational stability of immobilized lipases in the synthesis of valerate esters has been demonstrated in numerous studies. For example, Thermomyces lanuginosus lipase immobilized on polyhydroxybutyrate (PHB) retained approximately 86% of its original activity after six consecutive cycles of ethyl valerate synthesis. researchgate.netnih.gov Similarly, Candida rugosa lipase immobilized in microemulsion-based organogels was reused for nine cycles with only a minor loss of activity in ethyl valerate synthesis and for ten cycles in pentyl valerate production. epa.govnih.gov In another case, lipase immobilized on chitosan (B1678972) for butyl butyrate (B1204436) synthesis exhibited a half-life of 86 hours over seven cycles. scispace.com

The decline in activity during reuse can be attributed to several factors, including enzyme denaturation, leaching of the enzyme from the support, or fouling of the catalyst surface by substrates or products. scispace.com Washing the immobilized enzyme with a suitable solvent, such as hexane, between cycles can help remove retained inhibitors and improve operational stability. scielo.brscispace.com

Table 2: Operational Stability and Reusability of Immobilized Lipases in Ester Synthesis

| Ester Synthesized | Lipase & Support | Number of Cycles | Remaining Activity (%) | Reference |

|---|---|---|---|---|

| Ethyl Valerate | Thermomyces lanuginosus on PHB | 6 | ~86% | nih.gov |

| Pentyl Valerate | Candida rugosa in MBGs | 10 | High retention (not quantified) | nih.gov |

| Ethyl Valerate | Candida rugosa in MBGs | 9 | High retention (not quantified) | epa.gov |

| Flavor Ester | Candida rugosa in Hydrogel | 10 | ~50% | nih.gov |

| Butyl Butyrate | Lipase on Chitosan | 7 | 17% (t1/2 = 86 hours) | scielo.brscispace.com |

Kinetic and Thermodynamic Characterization of Enzymatic Reactions

Understanding the kinetics and thermodynamics of the esterification reaction is essential for process optimization, reactor design, and scaling up. rsc.org

Kinetic Characterization: The kinetics of enzyme-catalyzed reactions are often described using the Michaelis-Menten model, which relates the reaction rate to the substrate concentration via two key parameters: the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). nih.gov K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate; a lower K_m indicates a higher affinity. V_max is the theoretical maximum rate of the reaction when the enzyme is saturated with the substrate.

For the synthesis of pentyl valerate using Candida rugosa lipase, kinetic studies revealed that immobilization significantly affected the enzyme's affinity for its substrates. The K_m value for pentanol (B124592) increased from 23.2 mM for the free enzyme to 74.07 mM for the immobilized enzyme. nih.govwiley.com Similarly, for valeric acid, the K_m increased from 76.92 mM to 83.3 mM upon immobilization. nih.govwiley.com This increase in K_m suggests a lower affinity of the immobilized enzyme, possibly due to conformational changes or diffusion limitations, resulting in a slower reaction rate. Despite this, the maximum conversion was drastically higher with the immobilized enzyme (~99%) compared to the free enzyme (~19%). nih.gov

Thermodynamic Characterization: Thermodynamic parameters, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insight into the spontaneity, energy requirements, and randomness of the reaction. For the synthesis of propyl caprate, a similar short-chain ester, the reaction was found to be endothermic (positive ΔH) and spontaneous (negative ΔG). researchgate.net A study on 2-ethylhexyl oleate synthesis also reported an endothermic reaction (ΔH = +273.78 kJ mol⁻¹) with a positive entropy change (ΔS = +850.64 J mol⁻¹ K⁻¹), indicating that the reaction is driven by the increase in entropy and requires energy input. researchgate.net These parameters are crucial for determining the optimal reaction temperature and understanding the equilibrium position. rsc.org

Advancements in Green Chemistry Approaches for this compound Production

The production of this compound via enzymatic catalysis is inherently aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comaptiwfn.com

Key green aspects of this production method include:

Use of Biocatalysts: Enzymes are natural, biodegradable catalysts that operate under mild conditions (moderate temperature and pressure), reducing the energy consumption and byproduct formation associated with harsh chemical catalysts. mdpi.com

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and minimizing the need for complex purification steps that generate additional waste.

Renewable Feedstocks: While 2-ethylhexanol is petrochemically derived, valeric acid can be produced from biomass sources, further enhancing the green credentials of the final product.

The continuous development of more robust immobilized enzymes, the optimization of solvent-free reaction conditions, and the integration of biocatalysis with other green engineering principles, such as the use of microwave or ultrasound irradiation to accelerate reactions, represent ongoing advancements in the sustainable production of this compound and other valuable esters. frontiersin.orgmdpi.comnih.gov

Analytical Characterization and Detection Methodologies for 2 Ethylhexyl Valerate

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analytical determination of 2-Ethylhexyl valerate (B167501). Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer powerful platforms for its separation and detection. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is for qualitative identification or precise quantitative analysis.

Gas Chromatography (GC) with Specialized Detectors

Due to its volatility, 2-Ethylhexyl valerate is exceptionally well-suited for analysis by Gas Chromatography. chemicalbook.com GC separates volatile compounds in a gaseous mobile phase, offering high resolution and efficiency. The coupling of GC with various detectors allows for tailored analytical strategies.

Flame Ionization Detection (FID) is a widely used detector in GC for the quantitative analysis of organic compounds like this compound. The FID operates by pyrolyzing the analyte in a hydrogen-air flame, which produces ions that generate a current proportional to the mass of carbon atoms entering the flame. This makes it a highly sensitive and reliable detector for quantification.

In a typical GC-FID setup for analyzing esters, a capillary column such as a DB-1 or HP-5MS is employed. asiapharmaceutics.infoijpar.com The analysis involves programming the oven temperature to ensure the efficient separation of the analyte from other volatile components in the sample. For instance, a method might start at a lower temperature and ramp up to a higher temperature to elute compounds with different boiling points at different times. asiapharmaceutics.infoub.edu The method's validity is established through parameters like linearity, precision, and accuracy. Linearity is often demonstrated by a high correlation coefficient (e.g., >0.99) over a specific concentration range. ijpar.comub.edu

Table 1: Illustrative GC-FID Parameters for Ester Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused Silica (B1680970) Capillary (e.g., DB-1, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 240-250 °C |

| Detector Temperature | 260-280 °C |

| Oven Program | Initial 60°C, ramp at 8-10 °C/min to 280°C, hold for 10 min |

| Split Ratio | e.g., 20:1 |

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

For unambiguous identification and highly sensitive trace analysis, Gas Chromatography is often coupled with a Mass Spectrometer (GC-MS). This powerful combination uses the gas chromatograph to separate the components of a mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum serves as a chemical "fingerprint," allowing for confident identification of the compound.

In the analysis of esters like this compound, electron ionization (EI) is a common technique used to generate characteristic fragmentation patterns. uludag.edu.tr For trace analysis, Selected Ion Monitoring (SIM) mode can be employed. nih.gov In SIM mode, the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte, which significantly enhances sensitivity and reduces background noise, allowing for lower detection limits compared to full-scan mode. uludag.edu.trthermofisher.com The ions selected for quantifying compounds like di(2-ethylhexyl) phthalate (B1215562), which is structurally related, often include m/z 149 and 167, demonstrating the principle that would be applied to this compound after determining its unique fragmentation pattern. uludag.edu.trshimadzu.com

While FID and MS are the most common detectors for a compound like this compound, other specialized detectors exist in gas chromatography. However, their applicability is dictated by the elemental composition of the analyte.

Flame Photometric Detection (FPD): This detector is highly selective for compounds containing sulfur or phosphorus. Since the molecular formula of this compound is C₁₃H₂₆O₂, it lacks these elements, rendering FPD unsuitable for its direct detection.

Nitrogen-Phosphorus Detection (NPD): Also known as a thermionic-specific detector, the NPD is highly sensitive to compounds containing nitrogen and phosphorus. As with FPD, the absence of these elements in the structure of this compound makes NPD an inappropriate detection method.

An alternative detector that could be considered is the Electron Capture Detector (ECD), which is sensitive to electrophilic compounds, particularly those containing halogens. While not directly applicable to this compound, derivatization of the molecule to introduce a halogen-containing group could theoretically enable its detection by GC-ECD, a technique sometimes used for phthalate analysis. researchgate.net

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for the preliminary screening and purification of this compound. Its application is particularly valuable in chemotaxonomy for fingerprinting plant materials and in the initial assessment of reaction mixtures or sample extracts for the presence of the target compound.

In a typical TLC analysis, a sample suspected of containing this compound is spotted onto a stationary phase, such as a silica gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase. For esters like this compound, a non-polar to moderately polar solvent system is generally effective. A mixture of ethyl acetate (B1210297) and a non-polar solvent like isooctane (B107328) or toluene (B28343) can be optimized to achieve good separation. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

After development, the separated components are visualized. Since this compound is not inherently chromophoric, visualization techniques are required. These can include staining with reagents like vanillin-sulfuric acid followed by heating, which is a common method for visualizing non-UV active compounds on a TLC plate. The position of the spot, represented by its retention factor (Rf), provides a preliminary identification, which should be confirmed by more specific methods. TLC is also instrumental in preparative applications, allowing for the isolation of this compound from a mixture for further analysis.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound. These methods provide detailed information about the compound's functional groups, molecular structure, and elemental composition.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FT-IR spectrum of an ester is characterized by several key absorption bands. For this compound, the most prominent feature would be the strong carbonyl (C=O) stretching vibration, which for aliphatic esters typically appears in the range of 1750-1735 cm⁻¹. Another key feature is the C-O stretching vibrations, which for esters typically show two or more bands in the 1300-1000 cm⁻¹ region. The spectrum would also display characteristic C-H stretching and bending vibrations from the ethylhexyl and valerate alkyl chains.

Table 1: Predicted FT-IR Characteristic Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| ~1465 | C-H Bend | Alkyl (CH₂) |

| ~1380 | C-H Bend | Alkyl (CH₃) |

| ~1250-1000 | C-O Stretch | Ester |

Data are predicted based on typical values for aliphatic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each unique proton environment. The protons on the carbon adjacent to the ester oxygen (the O-CH₂ group of the 2-ethylhexyl moiety) would appear as a doublet of doublets or a multiplet around 4.0-4.2 ppm. The protons alpha to the carbonyl group (the CH₂ of the valerate chain) would be expected around 2.2-2.3 ppm as a triplet. The various other methylene (B1212753) (CH₂) and methyl (CH₃) groups of the alkyl chains would produce signals in the upfield region, typically between 0.8 and 1.7 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. The carbonyl carbon of the ester group is the most deshielded, appearing around 173-174 ppm. The carbon of the O-CH₂ group in the 2-ethylhexyl chain would be found around 60-70 ppm. The remaining aliphatic carbons would resonate in the 10-40 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| O-CH₂ (Ethylhexyl) | ~4.05 | d |

| α-CH₂ (Valerate) | ~2.25 | t |

| Alkyl CH, CH₂ | ~1.2-1.7 | m |

| Alkyl CH₃ | ~0.9 | m |

| Assignment | Predicted δ (ppm) |

|---|---|

| C=O (Ester) | ~173.5 |

| O-CH₂ (Ethylhexyl) | ~67.0 |

| α-CH₂ (Valerate) | ~34.2 |

| Alkyl CH, CH₂ | ~10-40 |

| Alkyl CH₃ | ~10-14 |

Data are predicted based on the structure of this compound and spectral data from similar ester compounds.

Advanced Mass Spectrometry for High-Resolution Analysis

Advanced mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for the detection and structural confirmation of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.

In a typical electron ionization (EI) mass spectrum, this compound (C₁₃H₂₆O₂) would exhibit a molecular ion peak (M⁺) at m/z 214.34. The fragmentation pattern would be characteristic of an ester, often involving McLafferty rearrangement and cleavage at the ester linkage. Key fragments would likely include ions corresponding to the loss of the alkoxy group and fragments from the acyl chain. For instance, a prominent peak at m/z 113 would be expected, corresponding to the 2-ethylhexyl fragment [C₈H₁₇]⁺.

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Possible Fragment Ion |

|---|---|

| 214 | [C₁₃H₂₆O₂]⁺ (Molecular Ion) |

| 113 | [C₈H₁₇]⁺ (2-ethylhexyl cation) |

| 103 | [C₅H₁₁O₂]⁺ (Protonated valeric acid) |

| 85 | [C₅H₉O]⁺ (Valeryl cation) |

Data are predicted based on common fragmentation pathways for esters.

Development of Quantitative Methods and Limits of Detection in Complex Matrices

For the quantification of this compound in complex samples such as environmental, food, or biological matrices, robust analytical methods are required. Gas Chromatography-Mass Spectrometry (GC-MS) is often the technique of choice due to its high sensitivity and selectivity.

The development of a quantitative method involves several steps:

Sample Preparation: Extraction of this compound from the matrix is critical. This might involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering substances.

Chromatographic Separation: A GC method would be optimized using a suitable capillary column (e.g., HP-5MS) to achieve baseline separation of this compound from other matrix components.

Mass Spectrometric Detection: For quantification, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode. This involves monitoring specific, characteristic ions of this compound, which increases sensitivity and reduces matrix interference.

Calibration: A calibration curve is constructed by analyzing standards of known concentrations to relate the instrument response to the analyte concentration.

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics. The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For similar ester compounds in complex matrices like liquor or plastics, LODs in the range of 0.1 to 1.0 µg/L have been reported using HRMS, demonstrating the high sensitivity achievable with modern instrumentation. The specific LOD and LOQ for this compound would depend heavily on the sample matrix and the chosen analytical methodology.

Method Validation and Inter-Laboratory Comparability in Analytical Research

Method validation is a mandatory process to ensure that an analytical method is fit for its intended purpose. It involves experimentally demonstrating that the method has the required performance characteristics. According to guidelines from organizations like Eurachem, key validation parameters include:

Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity and Working Range: The range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy/Trueness: The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value.

Precision: The closeness of agreement between independent test results obtained under stipulated conditions. This includes repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision).

Limit of Detection (LOD) & Limit of Quantification (LOQ): As described previously.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Environmental Fate and Ecotoxicology of 2 Ethylhexyl Valerate

Environmental Distribution and Transport Phenomena

The distribution of 2-ethylhexyl valerate (B167501) in the environment is governed by its estimated physical and chemical properties. Its high octanol-water partition coefficient (Log Kow) and low water solubility indicate a strong affinity for organic matter and lipids, suggesting it will preferentially partition out of the water phase and into soil, sediment, and biota.

| Property | Estimated Value | Reference |

|---|---|---|

| Molecular Formula | C13H26O2 | nih.gov |

| Molecular Weight | 214.34 g/mol | nih.gov |

| Boiling Point | ~248-254 °C | chemicalbook.com |

| Vapor Pressure | ~0.024 mmHg @ 25 °C | |

| Water Solubility | ~1.309 mg/L @ 25 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | ~5.2 | chemicalbook.com |

With a low but non-zero estimated vapor pressure, this compound has a limited tendency to partition into the atmosphere from soil or water surfaces. Once in the troposphere, the most significant degradation pathway for organic compounds like esters is through reaction with photochemically produced hydroxyl (•OH) radicals. While a specific atmospheric half-life for this compound is not available, the half-life for its parent alcohol, 2-ethylhexanol, due to reaction with hydroxyl radicals is estimated to be approximately 1.2 days. alberta.ca This suggests that any this compound that does volatilize would be degraded relatively quickly and is unlikely to undergo long-range atmospheric transport.

When released into an aquatic environment, the behavior of this compound is dictated by its hydrophobic nature. Its very low water solubility and high estimated Log Kow of approximately 5.2 indicate that it will not persist in the water column in its dissolved phase for long. chemicalbook.com Instead, it is expected to rapidly partition to two main compartments:

Sediment: The compound will adsorb strongly to suspended organic particles, which will eventually settle, leading to its accumulation in bottom sediments. This process is a primary removal mechanism from the water column.

Biota: Due to its lipophilicity (high Log Kow), this compound has a high potential for bioaccumulation in aquatic organisms. It is likely to be absorbed and stored in the fatty tissues of fish, invertebrates, and other organisms, potentially leading to biomagnification through the food web.

The primary degradation process in aquatic systems is expected to be biodegradation, which is discussed in section 5.2.

If released to land, this compound is expected to exhibit very low mobility in soil. Its high Log Kow value suggests a high soil organic carbon-water partition coefficient (Koc). This high Koc value indicates that the compound will bind strongly to the organic matter fraction of soil and is therefore unlikely to leach into groundwater. arkema.com Volatilization from moist soil surfaces is expected to be a minor transport process. The principal fate process in the soil compartment is anticipated to be microbial degradation. In contrast, its potential hydrolysis product, 2-ethylhexanol, has a much lower adsorption coefficient (log Koc = 1.4) and would be more mobile. arkema.com

Biodegradation and Biotransformation in Environmental Compartments

The ultimate fate of this compound in the environment is expected to be mineralization through biological processes. The molecule contains an ester linkage, which is known to be susceptible to enzymatic hydrolysis by a wide variety of microorganisms.

The biodegradation of this compound is predicted to occur as a two-step process:

Ester Hydrolysis: The initial and rate-limiting step is the cleavage of the ester bond by microbial esterase enzymes. This hydrolysis reaction breaks the molecule into its constituent parts: 2-ethylhexanol and valeric acid (also known as pentanoic acid).

Mineralization of Products: Both 2-ethylhexanol and valeric acid are known to be readily biodegradable under both aerobic and anaerobic conditions in soil and water. arkema.comdow.com

2-Ethylhexanol: This alcohol is rapidly biodegraded by various microorganisms. arkema.comsantos.com The degradation pathway typically involves oxidation to 2-ethylhexanoic acid, which is then further metabolized. canada.ca

Valeric Acid: As a short-chain fatty acid, valeric acid is a common metabolite in microbial processes and is rapidly consumed. epa.gov It serves as a carbon source for many bacteria and is expected to be quickly mineralized to carbon dioxide and water in aerobic environments. dow.comepa.gov

| Compound | Environmental Compartment | Key Fate Process | Persistence/Degradation Rate | Reference |

|---|---|---|---|---|

| 2-Ethylhexanol | Water | Biodegradation, Volatilization | Readily biodegradable; Volatilization half-life ~1.7 days | alberta.ca |

| 2-Ethylhexanol | Soil | Biodegradation, Volatilization | Low adsorption; Unlikely to persist | alberta.caarkema.com |

| 2-Ethylhexanol | Air | Reaction with •OH radicals | Atmospheric half-life ~1.2 days | alberta.ca |

| Valeric Acid | Water/Soil | Biodegradation | Rapidly biodegradable; Ultimate removal in days | epa.gov |

| Valeric Acid | Air | Volatilization | High vapor pressure suggests ready volatilization | epa.gov |

Specific degradation kinetic data for this compound in engineered systems like wastewater treatment plants (WWTPs) or landfarming remediation are not available. However, based on its properties and the behavior of its components, a general kinetic profile can be inferred.

In soil remediation scenarios such as landfarming, the degradation rate would be influenced by factors like soil moisture, temperature, pH, nutrient availability, and the abundance of competent microbial communities. The initial hydrolysis of the ester would likely be the rate-determining step, followed by the more rapid degradation of the alcohol and acid products.

Bioaccumulation and Potential for Biomagnification in Ecological Food Webs

A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Log Kow), which measures a chemical's lipophilicity or "fat-loving" nature. Chemicals with high Log Kow values tend to accumulate in the fatty tissues of organisms. The estimated Log Kow for this compound (also known as 2-ethylhexyl pentanoate) is approximately 4.6 to 5.215. flavscents.comthegoodscentscompany.com This value suggests a moderate to high potential for bioaccumulation in aquatic organisms.

Another important metric is the Bioconcentration Factor (BCF), which is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. While no experimental BCF value is available for this compound, its Log Kow value can be used in quantitative structure-activity relationship (QSAR) models to estimate it. Generally, a Log Kow above 3 indicates a potential for bioconcentration.

Data from analogous compounds, such as other 2-ethylhexyl esters, can provide further insights. For instance, bis(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely studied compound with a 2-ethylhexyl group, has a high Log Kow and has been shown to bioconcentrate in aquatic organisms. cdc.gov However, the rapid metabolism of DEHP in some higher organisms appears to prevent significant biomagnification in the food chain. cdc.gov It is plausible that this compound could also be metabolized by organisms, which would reduce its potential for biomagnification. Metabolism of similar fatty acid esters often involves hydrolysis to the corresponding alcohol (2-ethylhexanol) and carboxylic acid (valeric acid), which are then further metabolized and excreted.

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. For a substance to biomagnify, it must be persistent in the environment, bioavailable, and resistant to metabolic degradation. While the Log Kow of this compound suggests a potential for bioaccumulation, its potential for biomagnification is less certain and would largely depend on its metabolic fate within different organisms in the food web. Without specific studies on the trophic transfer of this compound, its biomagnification potential remains an area for further investigation.

Table 1: Estimated Physicochemical Properties and Bioaccumulation Potential of this compound and Analogous Compounds

| Compound | CAS Number | Molecular Formula | Log Kow | Estimated BCF | Bioaccumulation Potential |

| This compound | 5451-87-6 | C13H26O2 | 4.6 - 5.215 flavscents.comthegoodscentscompany.com | Moderate to High | Moderate to High |

| Bis(2-ethylhexyl) phthalate (DEHP) | 117-81-7 | C24H38O4 | ~9.6 | High | High, but limited biomagnification due to metabolism cdc.gov |

| Valeric acid | 109-52-4 | C5H10O2 | 1.39 | Low | Low |

| 2-Ethylhexanol | 104-76-7 | C8H18O | 2.9 | Low to Moderate | Low to Moderate |

Ecotoxicological Impacts on Non-Target Organisms

The ecotoxicological impact of a chemical refers to the adverse effects it can have on organisms in the environment. Due to the limited availability of direct ecotoxicity data for this compound, the potential impacts on non-target organisms are inferred from studies on structurally related compounds, such as other 2-ethylhexyl esters and the parent compounds, 2-ethylhexanol and valeric acid.

Effects on Aquatic Invertebrates and Their Population Dynamics

Aquatic invertebrates are crucial components of aquatic ecosystems, serving as a food source for higher trophic levels and playing roles in nutrient cycling. The toxicity of esters to aquatic invertebrates is often related to their water solubility and molecular size.

For analogous compounds like bis(2-ethylhexyl) phthalate (DEHP), acute toxicity to aquatic invertebrates is generally low. For example, the 48-hour EC50 for Daphnia magna is reported to be in the range of 2940 to 5200 µg/L. waterquality.gov.au However, chronic exposure to lower concentrations of some phthalate esters has been shown to affect reproduction and development in daphnids. researchgate.net Given the structural similarities, it is possible that this compound could have similar chronic effects on aquatic invertebrate populations, although likely at different concentrations. The toxicity of valeric acid to daphnids is predicted to be in the range of a 48-hour LC50 of 260 ppm, indicating moderate toxicity. epa.gov

Impacts on Fish and Other Aquatic Vertebrates

The toxicity of esters to fish is also dependent on their physicochemical properties. For DEHP, the 96-hour LC50 for several freshwater fish species ranges from 480 to 1600 µg/L, indicating low to moderate acute toxicity. waterquality.gov.au Chronic effects of some phthalate esters on fish can include impacts on growth, reproduction, and endocrine disruption. nih.gov

Table 2: Acute Ecotoxicity Data for Analogs of this compound

| Organism | Analog Compound | Endpoint | Value | Reference |

| Daphnia magna (Water flea) | Bis(2-ethylhexyl) phthalate (DEHP) | 48-hour EC50 | 2940 - 5200 µg/L | waterquality.gov.au |

| Daphnia magna (Water flea) | Valeric acid (predicted) | 48-hour LC50 | 260 ppm | epa.gov |

| Freshwater Fish Species | Bis(2-ethylhexyl) phthalate (DEHP) | 96-hour LC50 | 480 - 1600 µg/L | waterquality.gov.au |

| Freshwater Fish Species | Valeric acid (predicted) | 96-hour LC50 | 1000 ppm | epa.gov |

Responses of Terrestrial Flora and Fauna

Information on the ecotoxicological effects of this compound on terrestrial organisms is scarce. In general, the impact on soil-dwelling organisms and plants would depend on the compound's persistence, mobility, and bioavailability in the soil. Esters like this compound are expected to biodegrade in the soil, which would limit their long-term impact.

Studies on the terrestrial effects of DEHP have shown that at high concentrations, it can have adverse effects on soil microorganisms and plants. For example, exposure of wheat seedlings to DEHP-contaminated soil resulted in reduced germination rates and inhibition of root length at high concentrations. nih.gov The impact of this compound on terrestrial flora and fauna would likely be of concern only in areas with high levels of contamination, such as industrial sites or landfills. industrialchemicals.gov.au

Methodologies for Environmental Risk Assessment

A formal environmental risk assessment (ERA) for this compound would follow a structured, tiered approach as established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). epa.goveeer.orgkemi.se These frameworks generally consist of four main steps:

Hazard Identification: This step involves identifying the potential adverse effects of the substance on environmental organisms. Due to the lack of specific data for this compound, this would heavily rely on data from structurally similar compounds (read-across) and predictive toxicology models (QSARs). kemi.se The identified hazards would include potential for bioaccumulation and toxicity to aquatic and terrestrial organisms.

Dose-Response Assessment: This step quantifies the relationship between the dose or concentration of the chemical and the incidence and severity of the adverse effect. For ecotoxicology, this involves determining endpoints like the No-Observed-Effect-Concentration (NOEC), Lowest-Observed-Effect-Concentration (LOEC), EC50, and LC50 from experimental studies on representative organisms. In the case of this compound, these values would be derived from analog data.

Exposure Assessment: This step estimates the concentration of the chemical that environmental compartments (water, soil, air) and organisms are likely to be exposed to. This involves modeling the release, fate, and transport of the substance in the environment based on its production volume, use patterns, and physicochemical properties. The result of this step is the Predicted Environmental Concentration (PEC).

Risk Characterization: In the final step, the likelihood of adverse effects occurring is determined by comparing the estimated exposure (PEC) with the dose-response information (e.g., Predicted No-Effect Concentration, PNEC, which is derived from toxicity data by applying assessment factors). The ratio of PEC to PNEC is calculated to determine a risk quotient. A risk quotient greater than one suggests a potential for adverse environmental effects, which may trigger the need for risk management measures. eeer.org

Given the data gaps for this compound, a tiered approach would be particularly important. nih.gov An initial screening-level assessment would use conservative assumptions and modeled data. If this indicates a potential risk, further testing and more refined modeling would be required to better characterize the environmental risk.

Structure Activity Relationship Sar Studies of 2 Ethylhexyl Valerate and Analogues

Correlating Molecular Structure with Specific Biological Activities

The primary biological activities associated with esters of this nature are often related to their effects on the skin and their systemic toxicity profile following absorption. The lipophilic nature of 2-ethylhexyl valerate (B167501) suggests it can readily partition into the lipid layers of the skin, which is why many similar esters are used as emollients and skin conditioning agents in cosmetic formulations.

Systemically, the biological activity of 2-ethylhexyl valerate is largely dictated by its hydrolysis into 2-ethylhexanol (2-EH) and valeric acid by esterase enzymes present in the body. industrialchemicals.gov.au The subsequent effects are then attributable to these metabolites. 2-EH, for instance, is a known developmental toxin, and therefore, the potential for developmental toxicity is a key biological activity considered for all 2-ethylhexyl esters. industrialchemicals.gov.au The rate and extent of hydrolysis, which is influenced by the steric hindrance around the ester bond, is a critical factor. The branched nature of the 2-ethylhexyl group can influence this, potentially leading to a different metabolic profile compared to straight-chain octyl esters.

Identification of Key Structural Determinants for Observed Effects

The observed biological effects of this compound and its analogues can be attributed to several key structural features:

The 2-Ethylhexyl Group: This branched C8 alkyl chain is a primary determinant of the molecule's physicochemical properties. Its branching at the C2 position creates steric hindrance, which can influence the rate of enzymatic hydrolysis of the ester bond. This branching also affects the molecule's physical properties, such as its viscosity and spreading characteristics when used topically. The lipophilicity conferred by this group governs its absorption and distribution in biological systems. Alkyl groups, in general, play a crucial role in how a molecule interacts with biological membranes and receptors.

The Ester Linkage: The ester bond is the site of metabolic cleavage. Its susceptibility to hydrolysis by esterases is a key determinant of the systemic toxicity profile of this compound. The release of 2-ethylhexanol is of particular toxicological interest. industrialchemicals.gov.au

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Modeling

In the absence of extensive empirical testing, computational chemistry and Quantitative Structure-Activity Relationship (QSAR) modeling serve as valuable tools for predicting the biological activities and potential toxicity of compounds like this compound. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

A typical QSAR study involves:

Data Collection: Gathering a dataset of structurally related compounds with measured biological activity (e.g., toxicity, skin sensitization).

Descriptor Calculation: Using computational software to calculate various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.

Model Development: Employing statistical methods to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Testing the model's predictive power using both internal and external validation sets of compounds.

To illustrate how a QSAR model for a series of alkyl esters might be presented, a hypothetical data table is shown below. This table includes molecular descriptors that are often used in such models.

| Compound | logP (Lipophilicity) | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Predicted Biological Activity (e.g., -log IC50) |

|---|---|---|---|---|

| 2-Ethylhexyl acetate (B1210297) | 3.2 | 172.26 | 26.3 | 4.1 |

| 2-Ethylhexyl propionate | 3.7 | 186.29 | 26.3 | 4.5 |

| 2-Ethylhexyl butyrate (B1204436) | 4.2 | 200.32 | 26.3 | 4.9 |

| This compound | 4.7 | 214.35 | 26.3 | 5.3 |

| 2-Ethylhexyl hexanoate | 5.2 | 228.37 | 26.3 | 5.7 |

This table is hypothetical and for illustrative purposes only.

Such models can be used to predict the toxicity of untested esters, prioritize chemicals for further testing, and guide the design of safer alternatives.

Comparative Analysis with Other 2-Ethylhexyl Esters and Related Compounds

A comparative analysis of this compound with other 2-ethylhexyl esters reveals important SAR trends. The primary point of comparison is often the fatty acid moiety, as all these compounds share the common 2-ethylhexyl alcohol group and, upon hydrolysis, will release 2-EH.

Studies on a range of 2-ethylhexyl esters have generally shown them to have low acute toxicity. industrialchemicals.gov.au For example, repeated dose toxicity studies on 2-ethylhexyl stearate (B1226849) and fatty acids C8-C16, 2-ethylhexyl esters have shown no significant toxic effects at high doses. industrialchemicals.gov.au This suggests that the intact esters are not highly toxic.

The main toxicological concern arises from the hydrolysis to 2-EH, which is a known developmental toxicant. The amount of 2-EH released upon hydrolysis is inversely proportional to the molecular weight of the ester. Therefore, shorter-chain esters like this compound will release a greater percentage of 2-EH by weight compared to longer-chain esters like 2-ethylhexyl stearate.

The table below provides a comparative overview of toxicological data for various 2-ethylhexyl esters, illustrating the effect of varying the fatty acid chain length.

| Compound | Fatty Acid Chain Length | Molecular Weight (g/mol) | Acute Oral LD50 (rat, mg/kg) | Skin Irritation | Eye Irritation |

|---|---|---|---|---|---|

| This compound | C5 | 214.35 | Data not available | Expected to be minimal | Expected to be minimal |

| 2-Ethylhexyl laurate | C12 | 340.58 | >2000 | Slight, reversible | Slight, reversible |

| 2-Ethylhexyl palmitate | C16 | 396.69 | >5000 | Not irritating | Slight, reversible |

| 2-Ethylhexyl stearate | C18 | 424.74 | >2000 | Not irritating | Not irritating (in vitro) |

| Fatty acids C8-C16, 2-ethylhexyl esters | C8-C16 | Variable | >2000 | Not irritating | Data not available |

Data compiled from various sources, including NICNAS assessments. industrialchemicals.gov.au

When comparing 2-ethylhexyl esters to related compounds like phthalates, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), the SAR becomes more complex. While both contain the 2-ethylhexyl moiety, the phthalate core structure introduces different electronic and steric properties, leading to a distinct toxicological profile. DEHP is a well-known reproductive and developmental toxicant, and its biological activity is mediated by different mechanisms than the simple fatty acid esters. nih.gov

Advanced Applications and Future Research Directions for 2 Ethylhexyl Valerate

Innovations in Flavor, Fragrance, and Food Science Applications

While many short-chain esters are celebrated for their contributions to the world of scents and tastes, 2-Ethylhexyl valerate (B167501) currently occupies a more reserved position. Sources within the fragrance and flavor industry indicate that it is not conventionally used in these applications. However, the broader family of valerate esters boasts a range of fruity and sweet aromas, suggesting that 2-Ethylhexyl valerate may possess subtle organoleptic properties that are yet to be fully explored or harnessed.

Future research could focus on the synthesis and sensory evaluation of high-purity this compound to definitively characterize its odor and flavor profile. Innovations in encapsulation and controlled-release technologies could potentially unlock novel applications in food science, where its properties might be leveraged for subtle flavor modulation or as a component in complex aroma compositions.

Advancements in Pharmaceutical and Cosmetic Formulations

The cosmetic and pharmaceutical industries are constantly seeking novel ingredients that offer enhanced performance and desirable sensory characteristics. Other 2-ethylhexyl esters, such as 2-ethylhexyl stearate (B1226849) and 2-ethylhexyl palmitate, are widely utilized as emollients, solvents, and texture enhancers in a variety of topical products. googleapis.com These related compounds are valued for their ability to impart a smooth, non-greasy feel to the skin.